Product packaging for Aluminum borohydride(Cat. No.:CAS No. 16962-07-5)

Aluminum borohydride

Cat. No.: B099099
CAS No.: 16962-07-5
M. Wt: 59.4 g/mol
InChI Key: LBUKJFXEOJDHHL-UHFFFAOYSA-N
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Description

Aluminum borohydride (Al(BH4)3) is a volatile, covalent compound recognized for its strong reducing capabilities in specialized research applications . It is typically prepared through the reaction of sodium borohydride or calcium borohydride with aluminum chloride . This compound acts as a source of hydride ions (H-), which nucleophilically attack carbonyl groups in aldehydes and ketones, reducing them to the corresponding alcohols . Its primary research value lies in organic synthesis, where it facilitates the reduction of carboxylic esters, aldehydes, and ketones . Furthermore, with a high gravimetric hydrogen capacity of 16.8%, it is a candidate material in hydrogen storage studies . It is crucial to note that this compound is pyrophoric, meaning it ignites spontaneously in air, and reacts vigorously with water to release hydrogen gas . It is a powerful reducing agent and is incompatible with oxygen, oxidizing agents, acids, and alcohols . Therefore, it must be handled with extreme care under inert conditions, using appropriate personal protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlB3 B099099 Aluminum borohydride CAS No. 16962-07-5

Properties

CAS No.

16962-07-5

Molecular Formula

AlB3

Molecular Weight

59.4 g/mol

InChI

InChI=1S/Al.3B/q+3;3*-1

InChI Key

LBUKJFXEOJDHHL-UHFFFAOYSA-N

SMILES

[B-].[B-].[B-].[Al+3]

Canonical SMILES

[B-].[B-].[B-].[Al+3]

Other CAS No.

16962-07-5

physical_description

Aluminum borohydride appears as a clear, colorless liquid. Slightly denser than water. Contact causes burns to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches

Direct synthesis methods aim to produce neat or solvated aluminum borohydride (B1222165). These are fundamental reactions that form the basis for obtaining the core compound.

The most common and practical method for synthesizing aluminum borohydride is through a metathesis reaction between an aluminum halide and a metal borohydride. wikipedia.org Aluminum chloride (AlCl₃) is the most frequently used halide precursor. wikipedia.orggoogle.com The reaction with sodium borohydride (NaBH₄) proceeds as follows:

3 NaBH₄ + AlCl₃ → Al(BH₄)₃ + 3 NaCl wikipedia.org

This reaction is typically conducted in the absence of a solvent, heating the solid reactants to between 50°C and 100°C under an inert atmosphere to prevent the pyrophoric product from igniting. google.com The volatile this compound is then isolated by distillation. google.com To improve reaction efficiency, catalysts such as phosphate (B84403) esters (e.g., tri-n-butyl phosphate) can be added, significantly increasing the yield. google.com

Alternatively, the synthesis can be performed in a solvent like tetrahydrofuran (B95107) (THF), which results in the formation of a non-pyrophoric THF adduct. A similar reaction using calcium borohydride (Ca(BH₄)₂) in THF is also effective:

3 Ca(BH₄)₂ + 2 AlCl₃ → 3 CaCl₂ + 2 Al(BH₄)₃·THF wikipedia.org

Lithium borohydride (LiBH₄) is also a suitable precursor and is noted to provide higher yields compared to other alkali metal borohydrides. google.com

Metal BorohydrideAluminum HalideReaction ConditionsKey FindingReference
Sodium Borohydride (NaBH₄)Aluminum Chloride (AlCl₃)Solid phase, 50-100°C, inert atmosphereForms volatile, pyrophoric Al(BH₄)₃. wikipedia.orggoogle.com
Calcium Borohydride (Ca(BH₄)₂)Aluminum Chloride (AlCl₃)In Tetrahydrofuran (THF)Forms a non-pyrophoric Al(BH₄)₃·THF adduct. wikipedia.org
Lithium Borohydride (LiBH₄)Aluminum Chloride (AlCl₃)Solid phase, heatedReported to give higher yields than other alkali metal borohydrides. google.com
Sodium Borohydride (NaBH₄)Aluminum Chloride (AlCl₃)With phosphate ester catalyst (e.g., tri-n-butyl phosphate)Yields are considerably enhanced. google.com

An earlier method for the synthesis of this compound involves the reaction of an organometallic aluminum compound with diborane (B8814927) (B₂H₆). Specifically, trimethylaluminum (B3029685) (Al₂(CH₃)₆) was used as a precursor in one of the initial preparations of this compound. This method, while historically significant, is less common in modern laboratory practice due to the handling requirements of the reagents.

Synthesis of this compound Adducts and Complexes

This compound acts as a Lewis acid and readily forms adducts and complexes with various Lewis bases. These complexes are often more stable and easier to handle than the parent compound.

This compound reacts with ammonia (B1221849) (NH₃) to form a series of ammine complexes, denoted as Al(BH₄)₃·xNH₃. filinchuk.comnasa.gov The number of ammonia molecules (x) can vary, with complexes containing one, two, and six ammonia molecules being well-characterized. filinchuk.comnasa.gov The synthesis of the hexammine complex, Al(BH₄)₃·6NH₃, involves the direct reaction of this compound with ammonia. nasa.gov The structure of Al(BH₄)₃·NH₃ consists of tetrahedral [Al(BH₄)₃(NH₃)] complexes, while Al(BH₄)₃·6NH₃ is composed of [Al(NH₃)₆]³⁺ and BH₄⁻ ions. filinchuk.com These materials are investigated for applications such as chemical hydrogen storage and as energetic materials. nasa.govenergy.gov

ComplexReactantsSynthesis MethodKey FindingReference
Al(BH₄)₃·NH₃Al(BH₄)₃, NH₃Direct reactionForms a neutral tetrahedral complex [Al(BH₄)₃(NH₃)]. filinchuk.com
Al(BH₄)₃·6NH₃Al(BH₄)₃, NH₃Direct reactionForms an ionic complex consisting of [Al(NH₃)₆]³⁺ and BH₄⁻ ions. filinchuk.comnasa.gov
Al(BH₄)₃·2NH₃Al(BH₄)₃, NH₃Solvent-free reactionProduct is thought to have a trigonal bipyramid structure with axial NH₃ ligands. energy.gov

Ethylenediamine (B42938) (C₂H₈N₂, often abbreviated as EDA) reacts with this compound to form a series of complexes, Al(BH₄)₃·n(EDA), where 'n' can be 1, 2, 3, or 4. rsc.org These compounds are synthesized for their potential as hydrogen storage materials. rsc.org A specific complex, Al(EDA)₃·3BH₄·EDA, has been synthesized via a gas-phase reaction between Al(BH₄)₃ and EDA. acs.org Structural analysis revealed a mononuclear complex with a three-dimensional supramolecular structure. acs.orgfilinchuk.com In this structure, the aluminum cation is coordinated to three ethylenediamine molecules, forming an [Al(EDA)₃]³⁺ complex, which is stabilized by BH₄⁻ anions and an additional EDA molecule through dihydrogen bonds. acs.orgacs.org

ComplexReactantsSynthesis MethodKey FindingReference
Al(BH₄)₃·n(C₂H₈N₂) (n=1, 2, 3, 4)Al(BH₄)₃, Ethylenediamine (EDA)Direct reactionA series of novel complexes with high hydrogen content were synthesized. rsc.org
Al(EDA)₃·3BH₄·EDAAl(BH₄)₃, Ethylenediamine (EDA)Gas-gas phase reactionForms a stable mononuclear complex with a supramolecular structure. acs.org

Mixed-cation borohydrides containing aluminum are formed by reacting this compound with other metal borohydrides. This approach has led to the synthesis of a series of compounds with the general formula M[Al(BH₄)₄], where M can be an alkali metal cation such as Li⁺, Na⁺, K⁺, Rb⁺, or Cs⁺, as well as the ammonium (B1175870) ion (NH₄⁺). researchgate.net These are typically synthesized by the direct reaction of the corresponding alkali metal borohydride (MBH₄) with Al(BH₄)₃. researchgate.net For example, the reaction of solid potassium borohydride (KBH₄) with liquid Al(BH₄)₃ at room temperature yields the solid bimetallic borohydride KAl(BH₄)₄. acs.org This compound is the first example of an aluminum-based borohydride complex that is not stabilized by halide anions or bulky organic cations. acs.org Additionally, ammonia-stabilized mixed-cation borohydrides, such as Li₂Mg(BH₄)₄·6NH₃, have been prepared through mechanochemical reactions, demonstrating a method to incorporate multiple cations into the borohydride structure. rsc.org

ComplexReactantsSynthesis MethodKey FindingReference
M[Al(BH₄)₄] (M = Li⁺, Na⁺, K⁺, NH₄⁺, Rb⁺, Cs⁺)MBH₄, Al(BH₄)₃Direct reaction of corresponding borohydride with Al(BH₄)₃Provides a method to store highly reactive Al(BH₄)₃ in a solid-state form. researchgate.net
KAl(BH₄)₄KBH₄, Al(BH₄)₃Interaction of solid KBH₄ with liquid Al(BH₄)₃ at room temperatureFirst halide-free bimetallic this compound. acs.org
Li₂Al(BH₄)₅·6NH₃Al(BH₄)₃·6NH₃, LiBH₄Not specifiedFirst example of an ammine double-cation borohydride. nist.gov
Li₂Mg(BH₄)₄·6NH₃Mg(BH₄)₂·6NH₃, LiBH₄Mechanochemical reaction (ball-milling)Novel ammonia-stabilized mixed-cation borohydride. rsc.org

Bimetallic Aluminum Borohydrides

Bimetallic aluminum borohydrides are complex hydrides containing aluminum, another metal, and borohydride anions. The synthesis of these materials is driven by the goal of tuning properties, such as thermal stability, for various applications.

A significant achievement in this area is the synthesis of the first halide-free bimetallic this compound, potassium tetrakis(borohydrido)aluminate (KAl(BH₄)₄). uclouvain.beacs.org This compound was synthesized through the direct interaction of solid potassium borohydride (KBH₄) with liquid this compound (Al(BH₄)₃) at room temperature. acs.orgacs.org This method is noteworthy as it avoids the formation of halide-containing byproducts, which are common in metathesis reactions involving metal halides. acs.org The resulting KAl(BH₄)₄ is a solid whose crystal structure contains a distorted tetrahedral [Al(BH₄)₄]⁻ anion. acs.org The borohydride groups are coordinated to the aluminum atom via their edges (η²-coordination). acs.orgacs.org

The thermal stability of these bimetallic compounds is influenced by the nature of the second metal cation. For instance, KAl(BH₄)₄ shows a considerably higher decomposition temperature (160 °C) compared to its chloride-substituted lithium and sodium analogues, Li₄Al₃(BH₄)₁₃ (70 °C) and Na[Al(BH₄)₄₋ₓClₓ] (90 °C). acs.orgacs.org This suggests that larger alkali metal cations, which are weaker Pearson acids, provide better stabilization for the [Al(BH₄)₄]⁻ complex anion. uclouvain.beacs.org Upon decomposition, KAl(BH₄)₄ primarily releases hydrogen and some diborane, with some crystalline KBH₄ forming as a solid residue. acs.orgacs.org

Another example of a bimetallic borohydride is Li₄Al₃(BH₄)₁₃, which is built from cationic [(BH₄)Li₄]³⁺ and anionic [Al(BH₄)₄]⁻ complexes. filinchuk.com The study of these compounds reveals complex structural arrangements and provides insights into designing new materials with tailored properties. filinchuk.com

CompoundPrecursorsSynthesis MethodKey FindingDecomposition Temp. (°C)
KAl(BH₄)₄KBH₄, Al(BH₄)₃Direct reaction of solid and liquid phases at room temperatureFirst halide-free bimetallic this compound. uclouvain.beacs.org160 acs.orgacs.org
Li₄Al₃(BH₄)₁₃Not specifiedNot specifiedStructure built from cationic [(BH₄)Li₄]³⁺ and anionic [Al(BH₄)₄]⁻ complexes. filinchuk.com70 acs.org
Na[Al(BH₄)₄₋ₓClₓ]Not specifiedNot specifiedChloride-substituted bimetallic borohydride. acs.org90 acs.org

Advanced Synthetic Strategies

Solution Chemistry Approaches

Solution-based methods offer a versatile route for the synthesis of this compound and its derivatives, allowing for control over purity and scalability. energy.gov A foundational method involves the reaction between sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in a suitable solvent. wikipedia.org Similarly, the non-pyrophoric tetrahydrofuran (THF) adduct of this compound can be prepared by reacting calcium borohydride (Ca(BH₄)₂) with aluminum chloride in THF. wikipedia.org

3 NaBH₄ + AlCl₃ → Al(BH₄)₃ + 3 NaCl wikipedia.org

A more recent, scalable "wet-chemistry" single-pot method has been developed for synthesizing pure, unsolvated organic derivatives of metal borohydrides. nih.gov This approach involves a metathesis reaction in a weakly coordinating solvent like dichloromethane (B109758) (DCM). nih.gov For example, compounds like [Ph₄P][Y(BH₄)₄] can be synthesized by reacting an organic salt (e.g., [Ph₄P]Cl), a metal halide (e.g., YCl₃), and a simple borohydride (e.g., LiBH₄). nih.gov Though demonstrated for yttrium, this methodology is designed to be adaptable for creating various compositions of mixed-metal borohydrides, which can include aluminum. nih.gov The process is notable because only one of the reactants (the organic salt) is soluble in the solvent, yet the reaction proceeds effectively to yield a pure, crystalline product after filtration and crystallization. nih.gov

Historically, the discovery of alkali metal borohydrides by Schlesinger and Brown involved the reaction of metal hydrides with diborane (B₂H₆) in a solution or slurry. borates.today

2 MH + B₂H₆ → 2 M[BH₄] (where M = Li, Na, K) borates.today

Oak Ridge National Laboratory (ORNL) has utilized its expertise in solution chemistry, employing vacuum line, Schlenk line, and glovebox methods to handle air- and moisture-sensitive reagents like this compound. energy.gov Their work includes using Al(BH₄)₃ as a synthon, or building block, for the preparation of other solvent-free borohydrides, such as Mg(BH₄)₂. energy.gov

Mechanochemical Exchange Reactions

Mechanochemical synthesis, typically involving high-energy ball milling, provides a solvent-free route to produce metal borohydrides. nih.gov This method is particularly practical for the synthesis of this compound itself. The reaction involves the mechanochemical exchange between aluminum chloride (AlCl₃) and sodium borohydride (NaBH₄), followed by vacuum distillation to isolate the volatile Al(BH₄)₃ product.

Mechanochemistry has proven to be a versatile technique for preparing a wide range of novel hydride materials. nih.gov The synthesis of various rare-earth (RE) borohydrides often employs a one-step mechanochemical reaction between a rare-earth chloride and an alkali metal borohydride, with lithium borohydride (LiBH₄) often being the most efficient precursor due to the formation of the stable LiCl byproduct. nih.gov

Recent research has also demonstrated the efficient synthesis of alkali borohydrides like LiBH₄ and NaBH₄ from the mechanochemical reduction of their respective borates (LiBO₂ and NaBO₂) using magnesium-aluminum-based waste. mdpi.com These reactions are performed under high hydrogen pressure (e.g., 70 bar H₂) and result in high conversion yields. mdpi.com For instance, the reaction for sodium borohydride is:

NaBO₂(s) + 2Mg(s) + 2H₂(g) → NaBH₄(s) + 2MgO(s) mdpi.com

This highlights the potential of mechanochemistry to utilize waste materials for the synthesis of valuable chemical compounds. mdpi.com

ProductReactantsSynthesis TypeKey Feature
Al(BH₄)₃AlCl₃, NaBH₄Mechanochemical ExchangePractical, solvent-free method followed by distillation.
RE(BH₄)ₓRE-Chloride, LiBH₄Mechanochemical MetathesisLiBH₄ is often the most efficient precursor. nih.gov
NaBH₄NaBO₂, Mg-Al waste, H₂Mechanochemical ReductionHigh conversion yield under 70 bar H₂ pressure. mdpi.com

Chemical Vapor Deposition Precursor Synthesis

Chemical Vapor Deposition (CVD) is a critical technique for manufacturing thin films for microelectronics and other applications. illinois.edu The development of suitable volatile precursors is essential for the success of CVD processes. illinois.edu this compound and its derivatives are of interest as CVD precursors due to their volatility. wikipedia.orgillinois.edu

Research has focused on synthesizing new metal borohydride complexes with tailored properties for CVD. For instance, various metal methylborohydride complexes have been synthesized, many of which are volatile. illinois.edu The complex [Mg(H₃BCH₃)₂(DME)]₂ sublimes at 80-90 °C and is a candidate for the CVD of MgB₂ thin films. illinois.edu Similarly, an erbium methylborohydride complex has been used in preliminary CVD experiments to grow thin films. illinois.edu

For the deposition of aluminum films, stabilized aluminum hydrides are being developed as precursors. rsc.org A key example is the trimethylamine (B31210) adduct of this compound, Al(BH₄)₃·N(CH₃)₃ (AlBT), which has been proposed as a superior precursor for CVD of aluminum. elsevierpure.com It demonstrates good thermal stability, which can lead to improved film morphology and lower particle contamination in the metallization process for semiconductor devices. elsevierpure.com

Other strategies involve the synthesis of aluminum compounds with alkoxy or siloxy ligands, such as [tBuOAlH₂]₂, which can serve as single-source precursors. researchgate.net These molecules are designed to be volatile by incorporating bulky substituents that reduce their degree of aggregation. researchgate.net The CVD of these precursors can lead to the formation of nanometer-scaled Al/Al₂O₃ composites or metastable phases like (HAlO)∞. researchgate.net

PrecursorTarget MaterialDeposition MethodKey Feature
Al(BH₄)₃·N(CH₃)₃ (AlBT)Al thin filmCVDSuperior thermal stability, improved film morphology. elsevierpure.com
Hf(BH₄)₄HfB₂ thin filmCVDUsed to deposit conformal thin films in high aspect ratio trenches. illinois.edu
[tBuOAlH₂]₂Al/Al₂O₃ compositeCVDSingle-source precursor with bulky ligands to ensure volatility. researchgate.net
Er(H₃BCH₃)₃(THF)ₓEr-containing thin filmCVDDemonstrates ability to grow thin films at 250-350 °C. illinois.edu

Structural Elucidation and Bonding Characterization

Crystallographic Investigations

Crystallographic studies, primarily at low temperatures due to the compound's volatility, have been fundamental in establishing the solid-state structure of aluminum borohydride (B1222165). These investigations have revealed the existence of at least two distinct polymorphs, discrete molecular units, and a unique coordination environment around the central aluminum atom.

Low-temperature single-crystal X-ray diffraction has been the principal technique for determining the precise atomic arrangement in the crystalline state of Al(BH₄)₃. These studies have identified two polymorphs, designated as α-Al(BH₄)₃ and β-Al(BH₄)₃, which exist at different low-temperature ranges.

A phase transition between the two forms occurs between 180 K and 195 K. The α-phase is the thermodynamically more stable form at lower temperatures. Both phases are constructed from discrete, individual Al(BH₄)₃ molecules held together in the crystal lattice by weak van der Waals forces. This molecular nature accounts for the compound's low melting point (-64.5 °C) and high volatility.

β-Aluminum Borohydride: Single-crystal XRD analysis performed at 195 K identified the β-phase as crystallizing in the orthorhombic system. The structure consists of discrete Al(BH₄)₃ molecules where each aluminum atom is coordinated to three borohydride [BH₄]⁻ groups. The coordination is bidentate, meaning each [BH₄]⁻ group is attached to the aluminum atom through two bridging hydrogen atoms (Al-H-B bridges). This results in a coordination number of 6 for the aluminum atom. The arrangement of the three boron atoms around the central aluminum atom is trigonal planar.

Table 1: Crystallographic Data for β-Al(BH₄)₃ at 195 K

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.021(3)
b (Å)6.138
c (Å)6.199
Reference aip.org

α-Aluminum Borohydride: Further studies combining low-temperature single-crystal X-ray diffraction and computational density functional theory (DFT) have shown that the α-phase is more stable. This phase possesses a monoclinic crystal structure.

Table 2: Crystallographic Data for α-Al(BH₄)₃

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
StabilityMost stable
Reference aip.org

Powder X-ray diffraction (PXRD) is also utilized, particularly for identifying Al(BH₄)₃ in mixtures, confirming the formation of related bimetallic borohydrides, and studying decomposition products. For instance, PXRD has been used to confirm the formation of KAl(BH₄)₄ from the reaction of KBH₄ and Al(BH₄)₃. filinchuk.com

Spectroscopic Analysis of Molecular and Crystal Structures

Spectroscopic methods provide deeper insight into the molecular geometry, vibrational modes, and dynamic processes occurring in aluminum borohydride.

Infrared (IR) spectroscopy has been instrumental in analyzing the vibrational modes of Al(BH₄)₃ in gaseous, solid, and matrix-isolated states. The spectra are consistent with a D₃h symmetry for the molecule, characterized by a trigonal prismatic arrangement of hydrogen atoms around the aluminum core. researchgate.net

The IR spectra show distinct bands corresponding to different types of B-H bonds: terminal (B-Ht) and bridging (B-Hb).

Terminal B-Ht stretching: Bands are typically observed in the region of 2500-2600 cm⁻¹.

Bridging B-Hb stretching: These appear at lower frequencies, generally between 2100 cm⁻¹ and 2200 cm⁻¹.

B-H bending modes: A strong absorption corresponding to the bending of the bridging Al-H-B unit is a characteristic feature.

Al-B skeletal modes: A strong IR band corresponding to the Al-B stretch is observed around 600 cm⁻¹.

Studies on isotopically substituted Al(BD₄)₃ have been crucial for confirming these assignments. researchgate.net

Raman spectroscopy complements IR data and is essential for observing vibrations that are IR-inactive. The analysis of both IR and Raman spectra for Al(BH₄)₃ and Al(BD₄)₃ allowed for a nearly complete assignment of the 23 optically allowed fundamental transitions for a D₃h structure. researchgate.net

Key features in the Raman spectrum include:

A strong band for the symmetric Al-B stretching mode, observed around 495 cm⁻¹. unige.ch

Bands corresponding to both terminal and bridging B-H stretching and bending modes, which support the bidentate coordination of the BH₄ groups.

¹H and ¹¹B NMR spectroscopy have revealed the highly dynamic nature of the Al(BH₄)₃ molecule in solution. Early ¹H NMR studies showed a single broad resonance at room temperature, which was unexpected for a structure with distinct bridging and terminal protons. rsc.orgdatapdf.com This observation indicates a rapid exchange process that makes all twelve protons magnetically equivalent on the NMR timescale. This fluxional behavior is thought to occur via an intramolecular mechanism, often described as proton tunneling or rapid rearrangement of the BH₄ groups, without breaking the Al-B bond. rsc.orgrsc.org

The ¹¹B NMR spectrum of Al(BH₄)₃ adducts, such as with trimethylamine (B31210), shows a quintet, confirming that the boron atom is coupled to four equivalent protons, which further supports the rapid internal hydrogen exchange within each BH₄ group. iaea.org

Computational Studies on Structure and Bonding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure and bonding of this compound, corroborating and extending experimental findings.

Theoretical calculations have confirmed that the α-phase (C2/c) is thermodynamically more stable than the β-phase (Pna2₁). researchgate.net The calculated heats of formation for α- and β-Al(BH₄)₃ are -132 kJ/mol and -131 kJ/mol, respectively. researchgate.net The small energy difference between the solid phases and an isolated molecule (about 10 kJ/mol) underscores the weak nature of the intermolecular forces, which are primarily van der Waals interactions. researchgate.netarxiv.org Accurately modeling these weak interactions is crucial for obtaining calculated lattice parameters that agree with experimental values. arxiv.org

Analysis of the electronic structure indicates that the bonding within the discrete Al(BH₄)₃ molecular units is largely covalent, while the interactions between these units in the crystal are very weak. researchgate.net The calculated electronic density of states (DOS) shows that the occupied states are dominated by B 2s/2p and H 1s orbitals, with negligible contribution from aluminum orbitals, suggesting a significant degree of ionic character in the Al-BH₄ interaction. researchgate.netfilinchuk.com DFT calculations have also been used to predict vibrational frequencies, which are in satisfactory agreement with experimental IR and Raman data. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the thermodynamics and electronic properties of this compound. First-principles calculations based on DFT have been employed to investigate the thermodynamical stability of Al(BH₄)₃. iaea.orgarxiv.org These calculations determined the heats of formation for the α- and β-phases of Al(BH₄)₃ to be -132 kJ/mol and -131 kJ/mol, respectively, without zero-point energy corrections. iaea.orgarxiv.org This correctly predicts that the α-phase is the more stable of the two. arxiv.orgresearchgate.net

DFT calculations also revealed the non-metallic nature of α-Al(BH₄)₃, with a calculated band gap of 6.0 eV. researchgate.net The energy difference between the solid phases and an isolated Al(BH₄)₃ molecule was found to be only about 10 kJ/mol, suggesting weak intermolecular interactions in the solid state. iaea.orgarxiv.org Furthermore, DFT has been used to support experimental findings, such as the structural determination of this compound derivatives from X-ray powder diffraction data. filinchuk.com For instance, in the study of an this compound ethylenediamine (B42938) complex, DFT calculations were performed using the generalized gradient approximation (GGA) with the PBE exchange-correlation functional to optimize the experimental structure and validate the lowest energy configuration. filinchuk.com

First-Principles Calculations

First-principles calculations, predominantly based on DFT, have been instrumental in elucidating the fundamental characteristics of this compound. iaea.orgarxiv.org These studies have established that both the α- and β-phases of solid Al(BH₄)₃ are composed of discrete, molecular Al(BH₄)₃ units. iaea.orgarxiv.orgresearchgate.net The weak interactions between these molecules are responsible for the compound's low melting point of 209 K. researchgate.net

Analysis of the electronic structure via first-principles methods confirms the weak interactions between the Al(BH₄)₃ molecules in the solid phases. iaea.orgarxiv.org These calculations have successfully supported structural solutions derived from experimental techniques like X-ray diffraction. researchgate.net The thermodynamic stability of Al(BH₄)₃ has been shown to obey a linear relationship between its heat of formation and the Pauling electronegativity of the cation, a trend observed in other metal borohydrides. iaea.orgarxiv.org Such computational studies are vital for predicting the properties of new materials and understanding their potential for applications like hydrogen storage. researchgate.net

Analysis of Bonding Interactions (e.g., Ionic, Dihydrogen Bonding, Al-B, B-H, M-H)

The bonding in this compound and its derivatives is complex, exhibiting a range of interaction types that dictate their structure and reactivity.

Ionic and Covalent Bonding in Al(BH₄)₃ : Unlike many metal borohydrides that are ionic, this compound is a covalent compound. wikipedia.org However, there is a degree of ionic character in the interaction between the aluminum center and the borohydride ([BH₄]⁻) groups. filinchuk.com The molecular units in solid Al(BH₄)₃ are held together by weak van der Waals forces. researchgate.net The stability of borohydrides is largely influenced by the charge transfer between the metal cation and the anionic [BH₄]⁻ unit. researchgate.net

Dihydrogen Bonding : In derivatives of this compound, dihydrogen bonds (Hᵟ⁺···Hᵟ⁻) play a crucial role in stabilizing the crystal structure. filinchuk.comresearchgate.net In an this compound ethylenediamine complex, Al(EDA)₃·3BH₄·EDA, dihydrogen bonds are formed between the hydrogen atoms of the [BH₄]⁻ groups and the NH₂ fragment of the ethylenediamine (EDA) ligand. filinchuk.com These bonds are characterized by short H···H distances, ranging from 1.658 to 1.745 Å. filinchuk.com Similar weak H···H bonds (1.968–2.203 Å) are observed between non-coordinated EDA molecules and the [BH₄]⁻ groups. filinchuk.com The presence of these oppositely charged hydrogens (N-Hᵟ⁺ and B-Hᵟ⁻) in the same compound can be used to tune material properties. researchgate.net

Al-B and M-H Bonding : The [BH₄]⁻ units are covalently bonded to the Al³⁺ center through two H-bridges. nih.gov In mixed-cation derivatives, such as M[Al(BH₄)₄], the coordination of metal cations exhibits a bridging M-H-B character. filinchuk.com The borohydride group can act as a nearly linear bridging ligand with an Al-B-M angle approaching 180°, a feature typical for coordination frameworks where the borohydride anion serves as a directional bridging ligand. filinchuk.com The interaction between the metal (M) and hydrogen (H) atoms, known as M-H interaction, regulates the strength of the B-H bonds within the borohydride unit. researchgate.net

Structural Diversity of this compound Derivatives

Due to its high volatility and pyrophoric nature, significant research has focused on stabilizing Al(BH₄)₃ through the formation of more stable, solid-state derivatives. researchgate.netnih.gov This has led to a rich variety of structures with diverse properties.

Two primary classes of metal borohydride derivatives have been developed:

Anion-substituted compounds : Where the [BH₄]⁻ anion is partially replaced by other anions like halides. researchgate.netresearchgate.net

Complexes with neutral molecules : Where Al(BH₄)₃ is coordinated with neutral ligands such as ammonia (B1221849) (NH₃) or ethylenediamine (N₂H₄CH₂CH₂). researchgate.netresearchgate.net

A prominent family of derivatives is the mixed-cation borohydrides with the general formula M[Al(BH₄)₄], where M can be an alkali metal (Li⁺, Na⁺) or ammonium (B1175870) (NH₄⁺). nih.gov These compounds are all solids under ambient conditions, which is a significant advantage over the volatile liquid Al(BH₄)₃. nih.gov Their thermal decomposition behavior varies with the cation: the lithium and sodium versions release Al(BH₄)₃ upon heating, while heavier derivatives tend to evolve hydrogen and diborane (B8814927). nih.gov The NH₄[Al(BH₄)₄] derivative is particularly noteworthy as it contains both protic (from NH₄⁺) and hydridic (from BH₄⁻) hydrogens and has a low decomposition temperature of 35 °C. nih.gov

Another important class of derivatives involves ammine complexes. Al(BH₄)₃ can be stabilized by forming complexes such as [Al(NH₃)₆][BH₄]₃. filinchuk.com Similarly, complexes with ethylenediamine (EDA), like Al(EDA)₃·3BH₄·EDA, form stable, three-dimensional supramolecular structures. filinchuk.com In this specific complex, an Al³⁺ cation is octahedrally coordinated to three EDA molecules, forming a [Al(EDA)₃]³⁺ complex, which is then stabilized in the crystal lattice by dihydrogen bonding with [BH₄]⁻ anions and additional EDA molecules. filinchuk.com These examples highlight how the introduction of neutral ligands or the formation of mixed-cation salts can significantly expand the compositional and structural diversity of this compound chemistry. au.dk

Data Tables

Table 1: Calculated Properties of Al(BH₄)₃ Phases

Property α-Al(BH₄)₃ β-Al(BH₄)₃ Source
Heat of Formation (kJ/mol) -132 -131 iaea.orgarxiv.org
Calculated Band Gap (eV) 6.0 - researchgate.net

| Structural Units | Discrete Al(BH₄)₃ Molecules | Discrete Al(BH₄)₃ Molecules | iaea.orgresearchgate.net |

Table 2: Examples of this compound Derivatives

Derivative Class General Formula / Example Key Structural Features Source
Mixed-Cation M[Al(BH₄)₄] (M=Li, Na, NH₄⁺) Solid at ambient conditions; bridging M-H-B bonds. filinchuk.comnih.gov
Ammine Complex [Al(NH₃)₆][BH₄]₃ Al³⁺ coordinated by neutral NH₃ ligands. filinchuk.com

| Ethylenediamine Complex | Al(EDA)₃·3BH₄·EDA | [Al(EDA)₃]³⁺ complex stabilized by dihydrogen bonding. | filinchuk.com |

Table 3: List of Chemical Compounds

Compound Name Formula
This compound Al(BH₄)₃
Sodium borohydride NaBH₄
Aluminum chloride AlCl₃
Sodium chloride NaCl
Calcium borohydride Ca(BH₄)₂
Calcium chloride CaCl₂
Diborane B₂H₆
Ethylenediamine C₂H₈N₂ (EDA)
Lithium this compound Li[Al(BH₄)₄]
Sodium this compound Na[Al(BH₄)₄]
Ammonium this compound NH₄[Al(BH₄)₄]
Hexaamminealuminum (III) borohydride [Al(NH₃)₆][BH₄]₃

Reactivity and Reaction Pathways

Thermal Decomposition Mechanisms

The thermal decomposition of aluminum borohydride (B1222165) is a multifaceted process that involves several competing pathways, primarily leading to the evolution of diborane (B8814927) (B₂H₆) and hydrogen (H₂). The distribution of these gaseous products is highly dependent on temperature. energy.gov

Diborane Evolution Pathways

The release of diborane is a significant aspect of the thermal decomposition of aluminum borohydride. energy.govresearchgate.net In fact, diborane evolution is often considered the initial step in the pyrolysis of Al(BH₄)₃. energy.gov The production of diborane is attributed to the inherent instability of the this compound molecule. researchgate.net The energy difference between the molecular and solid phases of Al(BH₄)₃ is small, resulting in a solid structure held together by weak van der Waals forces. researchgate.net This weakness facilitates the release of diborane gas upon heating. researchgate.net

The decomposition process can be represented by the following reactions, where diborane is a key product:

2Al(BH₄)₃ ↔ Al₂H₂(BH₄)₄ + B₂H₆ energy.gov

AlH(BH₄)₂ (s) → AlH₂(BH₄)(s) + 0.5B₂H₆ (g) researchgate.net

AlH₂(BH₄) (s) → Al(s) + 0.5B₂H₆ (g) + 1.5H₂ (g) researchgate.net

At lower temperatures, a greater amount of diborane is collected, while at higher temperatures, hydrogen gas becomes the predominant product. energy.gov This temperature dependence suggests that diborane itself undergoes further decomposition at elevated temperatures. energy.gov

Hydrogen Evolution Pathways

Hydrogen evolution during the thermal decomposition of this compound is closely linked to the fate of the initially formed diborane. energy.gov The pyrolysis of diborane is a complex process that ultimately yields hydrogen and a polymeric (BH)n residue. energy.govenergy.gov The reactions involved in the thermal decomposition of diborane that lead to hydrogen production include:

B₂H₆ + BH₃ ↔ B₃H₉ ↔ B₃H₇ + H₂ energy.gov

Theoretical and Computational Chemistry of Aluminum Borohydride Systems

Thermodynamic Stability Investigations

The thermodynamic stability of a compound is a fundamental property that dictates its potential for practical applications. Computational methods allow for the precise calculation of thermodynamic quantities that govern the stability of aluminum borohydride (B1222165).

The heat of formation (ΔH_f) is a key metric for assessing the thermodynamic stability of a compound. First-principles calculations based on density functional theory have been employed to determine the heats of formation for the different solid-state phases of aluminum borohydride. arxiv.orgiaea.org For the α and β polymorphs of Al(BH₄)₃, which are composed of discrete molecular units, the calculated heats of formation are -132 kJ/mol and -131 kJ/mol, respectively, without zero-point energy corrections. arxiv.orgiaea.orgresearchgate.netlib4ri.ch These calculations correctly predict that the α phase is the more stable polymorph. arxiv.orgresearchgate.net

The energy difference between the solid phases and an isolated Al(BH₄)₃ molecule is only about 10 kJ/mol, which indicates that the interactions between the Al(BH₄)₃ molecules in the solid state are weak. arxiv.orgiaea.orglib4ri.ch This is consistent with the compound's low melting and boiling points. researchgate.net

Calculated Heats of Formation for Al(BH₄)₃ Polymorphs
PolymorphCalculated Heat of Formation (kJ/mol)Reference
α-Al(BH₄)₃-132 arxiv.orgiaea.orgresearchgate.net
β-Al(BH₄)₃-131 arxiv.orgiaea.orgresearchgate.net

The stability of metal borohydrides, M(BH₄)ₙ, is not arbitrary but shows clear trends related to the properties of the metal cation. Theoretical studies have confirmed that this compound adheres to a linear relationship between its heat of formation and the Pauling electronegativity (χ_P) of the aluminum cation. arxiv.orgiaea.orglib4ri.ch This correlation suggests that electronegativity is a useful indicator for estimating the thermodynamic stability across the family of metal borohydrides. mdpi.com

The underlying principle is that a greater difference in electronegativity between the cation (Mⁿ⁺) and the borohydride anion ([BH₄]⁻) facilitates charge transfer, which is a key factor in the stability of the compound. researchgate.netmdpi.com For metal borohydrides, it has been proposed that compounds with a cation electronegativity of 1.5 or higher tend to be thermodynamically unstable. mdpi.com

Beyond electronegativity, the ionic potential of the cation (the ratio of charge to ionic radius) also serves as a critical descriptor of stability, particularly in mixed-cation systems. researchgate.netnih.gov For complex borohydrides such as M[Al(BH₄)₄], the decomposition temperatures show a clear correlation with the ionic potential of the cation M. nih.govfilinchuk.com

Correlation of Stability with Cation Properties
PropertyCorrelation with StabilityRelevance to Al(BH₄)₃Reference
Pauling Electronegativity (χ_P)A linear relationship exists between the heat of formation and the cation's electronegativity.Al(BH₄)₃ fits the established linear trend for metal borohydrides. arxiv.orgiaea.orgmdpi.com
Ionic PotentialCorrelates with the decomposition temperature and thermal stability of complex borohydrides.Used to predict and understand the stability of related M[Al(BH₄)₄] compounds. researchgate.netnih.gov

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the nature of chemical bonding within a molecule. For Al(BH₄)₃, these analyses reveal the distribution of electrons and the extent of charge transfer, which define its bonding characteristics.

Theoretical calculations of the electron density distribution in this compound show that the electron density is primarily localized on the [BH₄]⁻ anionic units. researchgate.net Analysis using tools such as the Electron Localization Function (ELF) and Density of States (DOS) further clarifies the bonding picture. filinchuk.com The partial density of states indicates that the bonding within the [BH₄]⁻ groups involves primarily Boron (B 2s2p) and Hydrogen (H 1s) orbitals, with a negligible contribution from aluminum orbitals. filinchuk.com This localization of electron density on the borohydride units and the minimal electron density overlap between the aluminum cation and the [BH₄]⁻ anions are characteristic of strong ionic interactions. researchgate.netfilinchuk.com

A fundamental aspect of the electronic structure of metal borohydrides is the transfer of charge from the metal cation to the borohydride anions. mdpi.com In Al(BH₄)₃, a significant charge transfer occurs from the Al³⁺ cation to the three [BH₄]⁻ anions. This charge transfer is a key determinant of the compound's thermodynamic stability. researchgate.netmdpi.com The magnitude of this effect is directly related to the electronegativity of the cation; the difference in electronegativity drives the charge transfer, which in turn influences the stability and distortion of the [BH₄]⁻ units. mdpi.com The stability of borohydrides is largely attributed to this charge transfer phenomenon between the cation and the anionic [BH₄]⁻ unit. researchgate.net

The bonding in this compound can be described as a combination of covalent and ionic interactions. Within each [BH₄]⁻ anion, strong covalent bonds exist between the central boron atom and the four hydrogen atoms. mdpi.comquora.com These discrete [BH₄]⁻ anions are, in turn, bonded to the central Al³⁺ cation primarily through ionic forces. researchgate.netresearchgate.netfilinchuk.com This is supported by electronic structure analyses, which show a clear separation of charge and minimal covalent character in the Al-BH₄ interaction. researchgate.netfilinchuk.com

In the solid state, the individual Al(BH₄)₃ molecular units are held together by weak van der Waals forces. researchgate.net This weak intermolecular bonding is responsible for the compound's volatility and low melting point. researchgate.net Computational studies have determined the bond lengths within the structure, providing quantitative data on its geometry. researchgate.net

Calculated and Experimental Bond Lengths in Al(BH₄)₃
BondCalculated Bond Length (Å)Experimental Bond Length (Å)Reference
Al–B2.13 - 2.152.12 researchgate.net
B–H1.21 - 1.231.20 researchgate.net

Reaction Mechanism Modeling

Computational chemistry provides powerful insights into the dynamic processes of chemical reactions involving this compound. Through sophisticated modeling techniques, researchers can map out the complex energy landscapes of these reactions, identifying transition states and intermediate species that are often difficult or impossible to observe experimentally.

Dehydrogenation Pathways

Theoretical modeling has been crucial in understanding the mechanisms of hydrogen release from this compound, Al(BH4)3. A significant challenge with Al(BH4)3 is its tendency to release the toxic and volatile gas diborane (B8814927) (B2H6) during decomposition. researchgate.net Computational studies have explored various pathways to circumvent this issue.

One proposed decomposition pathway for gaseous Al(BH4)3 involves a multi-step process. researchgate.net The initial steps are believed to involve the formation of intermediates like AlH(BH4)2 and AlH2(BH4) with the concurrent release of diborane. researchgate.net Subsequent decomposition of these intermediates and the diborane itself leads to the formation of hydrogen gas, elemental aluminum, and boron-containing solids. researchgate.netenergy.gov

Al(BH4)3 (g) → AlH(BH4)2 (s) + 0.5B2H6 (g) researchgate.net

AlH(BH4)2 (s) → AlH2(BH4)(s) + 0.5B2H6 (g) researchgate.net

AlH2(BH4) (s) → Al(s) + 0.5B2H6 (g) + 1.5H2 researchgate.net

Advanced Research Applications and Prospects

Materials Science Applications

Aluminum borohydride (B1222165), Al(BH₄)₃, stands out as a promising material for hydrogen storage due to its exceptionally high hydrogen content. filinchuk.comarxiv.org However, its practical application is hindered by several factors, including its high reactivity and the release of undesirable byproducts like diborane (B8814927) during dehydrogenation. arxiv.orgresearchgate.netunige.ch Ongoing research focuses on overcoming these challenges to harness its full potential.

Aluminum borohydride possesses one of the highest theoretical hydrogen storage capacities among metal borohydrides. Its gravimetric capacity is 16.9 wt%, and its volumetric capacity is also notably high. filinchuk.comarxiv.orgresearchgate.net This high storage density makes it an attractive candidate for applications where weight and volume are critical constraints, such as in transportation.

For comparison, other light metal borohydrides also exhibit significant hydrogen storage capacities. Lithium borohydride (LiBH₄) has a theoretical gravimetric density of 18.5 wt% and a volumetric density of 121 kg H₂ m⁻³. researchgate.net However, only 13.8 wt% of hydrogen is typically released during its decomposition. frontiersin.org Sodium borohydride (NaBH₄) has a theoretical hydrogen content of 10.7 wt% and a volumetric density of 115 g L⁻¹. frontiersin.org Magnesium borohydride (Mg(BH₄)₂) offers a theoretical gravimetric capacity of 14.9 wt% and a volumetric capacity of 113 g/L. nrel.gov

CompoundTheoretical Gravimetric Capacity (wt%)Theoretical Volumetric Capacity (kg H₂/m³)
This compound (Al(BH₄)₃)16.9Not specified
Lithium borohydride (LiBH₄)18.5121
Sodium borohydride (NaBH₄)10.7115
Magnesium borohydride (Mg(BH₄)₂)14.9113

A significant challenge for many metal borohydrides is their high thermal stability, requiring elevated temperatures for hydrogen release. frontiersin.org Thermodynamic destabilization aims to lower the decomposition temperature by altering the reaction pathway. One effective strategy is the formation of stable metal borides as decomposition products. sigmaaldrich.com For instance, reacting lithium borohydride with magnesium hydride (MgH₂) leads to the formation of magnesium boride (MgB₂), which significantly lowers the dehydrogenation enthalpy. mdpi.com

Theoretical calculations have been instrumental in exploring potential destabilizing agents for borohydrides like LiBH₄, focusing on reactions that yield a high hydrogen content and involve reversible hydrides. mdpi.com Experimental studies have confirmed that additives like Mg and Al, or their hydrides (MgH₂), can thermodynamically destabilize LiBH₄ through the formation of metal borides. mdpi.com

Another approach involves the creation of bimetallic or mixed-cation borohydrides. researchgate.netunige.chnih.gov By combining this compound with other metal borohydrides, such as those of alkali metals (Li, Na), a new family of solid borohydrides, M[Al(BH₄)₄], can be synthesized. researchgate.netunige.chnih.gov These compounds exhibit different thermal decomposition behaviors. For example, Li[Al(BH₄)₄] and Na[Al(BH₄)₄] release Al(BH₄)₃ at moderate temperatures, while heavier derivatives decompose to release hydrogen and diborane. unige.chnih.govunamur.be The thermal stability of these mixed-cation borohydrides is correlated with the ionic potential of the cation, offering a way to tune the decomposition temperature. researchgate.netunige.chnih.gov Alloying this compound with other elements, such as scandium, has also been investigated as a method to stabilize the compound and suppress diborane production by lowering the enthalpy of formation. arxiv.org

Beyond thermodynamics, the kinetics of hydrogen release and uptake are crucial for practical applications. frontiersin.org Research into improving the kinetics of metal borohydrides has explored several avenues.

Catalysis is a common method to enhance reaction rates. For some metal borohydrides, certain additives have been found to act as catalysts, though a universally effective catalyst comparable to titanium for sodium alanate has yet to be discovered for many borohydrides. sigmaaldrich.com The replacement of the metal ion with one of higher electronegativity has been shown to improve the kinetics of dehydrogenation in composite systems. acs.org For example, in M(BH₄)n–4LiNH₂ systems, using Ca or Mg instead of Li resulted in a significant reduction in the activation energy for hydrogen release. acs.org

Nanoconfinement, where the borohydride is infiltrated into a porous scaffold material, can also improve kinetics by increasing the surface area and reducing diffusion distances. frontiersin.org Additionally, the synthesis method itself can influence the kinetic properties of the material. europa.eu

Reactive Hydride Composites (RHCs) are mixtures of two or more hydrides that react upon heating to release hydrogen. This approach can improve the thermodynamic and kinetic properties compared to the individual components. Aluminum-based RHCs have shown promise. For instance, the addition of aluminum to a LiBH₄–MgH₂ composite lowers the dehydrogenation onset temperature by 100 °C. unamur.be Another example is the LiBH₄–LiH–Al system, which can reabsorb 5.1 wt% of hydrogen. unamur.be

The development of mixed-cation borohydrides like M[Al(BH₄)₄] opens up new possibilities for creating RHCs with increased hydrogen content and tailored decomposition properties. researchgate.netunige.chnih.gov The LiBH₄–AlH₃ composite is another promising system, releasing about 11.0 wt% hydrogen at temperatures lower than pure LiBH₄ and showing improved reversibility. frontiersin.org

The ultimate goal of hydrogen storage research is the development of practical, on-board storage systems. While much of the research on this compound and its derivatives remains at the laboratory scale, some progress has been made in developing prototype tanks using other metal borohydride systems. Mixtures of borohydrides have been tested in lab-scale prototype tanks for hydrogen storage. au.dk The insights gained from these prototypes, including fluid-dynamic modeling and integration with fuel cells, are valuable for the future development of systems based on advanced materials like stabilized this compound composites. europa.eu The development of such prototypes is crucial to verify the practical hydrogen storage performance of these materials under real-world operating conditions. nih.gov

Chemical Synthesis Reagent

This compound, Al(BH₄)₃, is a powerful reducing agent in organic synthesis, capable of reducing a variety of functional groups. Its reactivity is often compared to other common hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). bc.edumasterorganicchemistry.com While lithium aluminum hydride is generally considered a stronger reducing agent, capable of reducing aldehydes, ketones, carboxylic acids, esters, and amides, this compound also demonstrates significant reducing power. bc.edumasterorganicchemistry.com

The reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols is a fundamental transformation in organic chemistry. bc.edu Hydride reagents, including this compound, achieve this by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. saskoer.ca In comparison to sodium borohydride, which is a milder reagent primarily used for reducing aldehydes and ketones, this compound and lithium aluminum hydride can reduce a broader range of functional groups, including esters and carboxylic acids. bc.edumasterorganicchemistry.comcareerendeavour.com

The reactivity of these hydride donors generally follows the order: LiAlH₄ > AlH₃ > DIBAL > LiBH₄ > NaBH₄. The choice of reducing agent is crucial for achieving selectivity in molecules with multiple functional groups. careerendeavour.com For instance, while NaBH₄ is selective for aldehydes and ketones, LiAlH₄ will reduce most carbonyl-containing functional groups. bc.edumasterorganicchemistry.com this compound's reactivity places it among the more potent reducing agents, suitable for challenging reductions.

The mechanism of reduction by complex metal hydrides like this compound involves the nucleophilic attack of a hydride ion on the carbonyl carbon. saskoer.ca This is followed by a workup step, typically with acid, to protonate the resulting alkoxide and yield the alcohol product. saskoer.ca

Table 1: Comparison of Common Hydride Reducing Agents

Reagent Formula Relative Reactivity Functional Groups Reduced
Sodium Borohydride NaBH₄ Mild Aldehydes, Ketones
Lithium Borohydride LiBH₄ Moderate Aldehydes, Ketones, Esters
This compound Al(BH₄)₃ Strong Aldehydes, Ketones, Esters, Carboxylic Acids
Lithium Aluminum Hydride LiAlH₄ Very Strong Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles

Recent research has highlighted the potential of aluminum complexes, including those derived from or related to this compound, as catalysts in various organic transformations. researchgate.net While traditionally used as stoichiometric reducing agents, aluminum hydrides are now being explored for their catalytic activity. researchgate.net

One area of investigation is the use of aluminum compounds in frustrated Lewis pair (FLP) chemistry. researchgate.net The inherent acidity of aluminum compounds, greater than their boron counterparts, allows for unique reaction pathways. researchgate.net These aluminum-based FLPs have been shown to activate a range of substrates and catalyze reactions such as the dimerization of alkynes and the hydrogenation of imines. researchgate.net

Furthermore, aluminum complexes have been successfully employed as catalysts for hydroboration reactions. researchgate.net For example, certain aluminum catalysts have demonstrated high activity in the hydroboration of aldehydes and ketones. researchgate.net The mechanism of these catalytic reactions can be complex, sometimes involving the in-situ formation of catalytically active species. researchgate.net For instance, the reaction of an aluminum hydride with a borane (B79455) can lead to the formation of an this compound species, which may then participate in the catalytic cycle. nih.gov

The catalytic reduction of carbon dioxide (CO₂) is another area where aluminum hydrides have shown promise. nih.gov Specific aluminum hydride complexes, in the presence of a borane source, can catalyze the hydroboration of CO₂. nih.gov Mechanistic studies suggest that the reaction may proceed through an this compound intermediate. nih.gov

The development of aluminum-based catalysts is an active field of research, driven by the earth-abundance and low cost of aluminum. researchgate.net These catalysts offer a more sustainable alternative to precious metal catalysts for a variety of organic transformations.

Chemical Vapor Deposition (CVD) Precursors

This compound is a volatile compound, a property that makes it a suitable precursor for Chemical Vapor Deposition (CVD). google.comillinois.edu CVD is a process used to create thin, high-purity solid films on a substrate from a vapor-phase precursor.

This compound has been utilized as a precursor for the deposition of various thin films, including pure aluminum, aluminum boride, and, with the introduction of a nitrogen source, aluminum nitride. google.comcambridge.org The composition of the deposited film is highly dependent on the deposition conditions, such as substrate temperature, precursor flow rate, and the presence of a carrier gas like hydrogen. cambridge.org

For instance, the thermal deposition of Al(BH₄)₃ on substrates like copper, silicon dioxide (SiO₂), and gallium arsenide (GaAs) can yield films containing both aluminum and boron. cambridge.org The incorporation of boron into the film can be controlled by adjusting the deposition parameters. cambridge.org This allows for the formation of aluminum boride (AlBₓ) films with varying stoichiometry. google.com

To produce aluminum nitride (AlN) films, a nitrogen-containing co-reactant, such as ammonia (B1221849), is introduced during the CVD process. chemrxiv.orgacs.org AlN is a wide-bandgap semiconductor with applications in optoelectronics and as a dielectric layer. chemrxiv.org

The concept of a single source precursor in CVD involves using a single compound that contains all the necessary elements for the desired film. This simplifies the deposition process by eliminating the need for multiple precursor sources. This compound itself can be considered a single source precursor for aluminum boride films since it contains both aluminum and boron. google.com

In the context of aluminum nitride deposition, while Al(BH₄)₃ requires a separate nitrogen source, researchers have developed other single-source precursors for AlN. These are often organometallic compounds that have both aluminum and nitrogen within the same molecule, such as tris(ethylenediamine) Al(III) Cl₃ or [AlH₂(NMe₂)]₃. acs.orgresearchgate.net These precursors are designed to decompose cleanly to form aluminum nitride upon pyrolysis. researchgate.nettandfonline.com The development of such precursors aims to improve film quality by ensuring a consistent Al:N ratio and reducing impurities. chemrxiv.org

Recent studies have explored the use of metal borohydride compounds, including those related to this compound, as surface passivating agents in deposition processes like Area Selective Deposition (ASD). aip.org Surface passivation involves treating a surface to make it less reactive. In ASD, this is used to prevent film growth on certain areas of a substrate while allowing it on others.

Metal borohydride compounds can create a borohydride-terminated surface that can inhibit the nucleation and growth of a subsequent film. aip.orgnsf.gov For example, a surface treated with a borohydride precursor can block the deposition of another material at specific temperatures. aip.orgnsf.gov This inhibitory effect can be reversible, allowing for controlled, patterned film growth. nsf.gov This application establishes a new role for borohydride-based compounds in the precise fabrication of microelectronic devices. aip.org

Table 2: Applications of this compound in CVD

Application Film Type Role of Al(BH₄)₃ Key Process Parameters
Thin Film Formation Aluminum (Al) Precursor Substrate Temperature, Precursor Flow
Thin Film Formation Aluminum Boride (AlBₓ) Single Source Precursor Substrate Temperature, H₂ Carrier Gas
Thin Film Formation Aluminum Nitride (AlN) Aluminum Precursor (with N source) Substrate Temperature, Ammonia Flow
Surface Passivation N/A Passivating Agent Precursor Dose, Temperature

Energetic Materials and Propellants

This compound and its derivatives are under investigation as energetic materials, particularly for applications in rocket propellants, due to their high heat of combustion and hydrogen content.

Hybrid rocket motors, which utilize a solid fuel and a liquid or gaseous oxidizer, are gaining attention due to their safety, reliability, and cost-effectiveness compared to traditional solid and liquid rocket motors. Research has focused on incorporating energetic additives into the solid fuel grain to enhance performance, particularly the fuel regression rate, which is a key factor in determining the thrust of a hybrid rocket motor.

Ammines of this compound, specifically Al(BH₄)₃·2NH₃ (diammine) and Al(BH₄)₃·6NH₃ (hexammine), have been studied as potential additives to solid fuels like polydicyclopentadiene (PDCPD). The addition of these compounds is believed to increase the regression rate of the fuel grain. Theoretical performance calculations have shown that adding this compound ammines can slightly increase the theoretical specific impulse (Isp) of the propellant. For instance, Al(BH₄)₃·2NH₃ exhibits a higher vacuum specific impulse peak than Al(BH₄)₃·6NH₃ due to its greater heat of formation and higher ratio of borohydride to ammonia.

The use of these energetic additives is of particular interest for applications where high thrust is required and volumetric constraints are not a primary concern.

This compound and its complexes are being explored both as additives to existing solid fuels and as standalone fuel components. As particle additives, they are mixed with a polymer binder to form the solid fuel grain. The goal is to enhance the energy density and combustion characteristics of the fuel. For example, adding metal hydrides like aluminum hydride (AlH₃) has been shown to significantly increase the regression rate of the fuel.

In addition to being an additive, the diammine of this compound, Al(BH₄)₃·2NH₃, has been investigated as a standalone fuel. When paired with non-toxic oxidizers, it shows promise for applications such as low-cost orbital maneuvering thrusters due to its good performance and relatively low combustion temperature. While this compound itself is a volatile and pyrophoric liquid, its ammine complexes offer improved handling characteristics.

The following table summarizes the theoretical performance of different fuel combinations.

Fuel CombinationPeak Vacuum Specific Impulse (Isp, vac)Key CharacteristicsPotential Application
PDCPD with Al(BH₄)₃·2NH₃ additiveHigher than neat binderIncreased theoretical performance.Upper stage systems with liquid oxygen.
PDCPD with Al(BH₄)₃·6NH₃ additiveLower than the diammine complexIncreased theoretical performance.Hybrid rocket motors.
Al(BH₄)₃·2NH₃ (standalone) with non-toxic oxidizersGood performanceLow combustion temperature.Orbital maneuvering thrusters.

Electrolytes for Aluminum-Based Batteries

Due to its high ionic conductivity, research has explored the use of this compound as a component in electrolytes for aluminum-based batteries. The development of suitable electrolytes is a critical challenge in advancing aluminum battery technology.

Future Research Directions in this compound Chemistry

Future research in the field of this compound chemistry is focused on leveraging its unique properties to create new materials and explore novel chemical structures.

A significant area of future research involves the development of new materials derived from this compound with specific, tailored properties. While Al(BH₄)₃ has limitations for direct use in propellants due to its low thermal stability and decomposition into diborane, its derivatives are more promising. The development of dual-cation ammine metal borohydrides, for example, aims to create materials with desired decomposition temperatures and prevent the release of ammonia, which can be a problem with single-cation ammine metal borohydrides.

The synthesis of metal borides, such as aluminum diboride (AlB₂) and magnesium boride (MgB₂), is another promising direction. These materials are being considered as high-performance replacements for elemental boron and other metal fuels in solid and hybrid rocket propellants. Research is ongoing to develop new, more efficient methods for producing high-purity metal borides in larger quantities.

The exploration of novel complexes and derivatives of this compound is a key area of ongoing research. The formation of complexes with ammonia, as seen in the this compound ammines, demonstrates how the properties of the parent compound can be modified. Further research into other complexes could lead to the discovery of new energetic materials with improved stability, handling characteristics, and performance.

The creation of ionic liquids containing this compound anions is another innovative approach. These materials are non-volatile, which reduces the risk of toxic vapor formation. An ionic liquid with a negatively charged ion composed of aluminum, boron, and hydrogen has been synthesized and shown to be hypergolic (ignites on contact) with hydrogen peroxide, making it a potential "green" alternative to traditional hydrazine-based rocket fuels. This ionic liquid contains a high density of hydrogen, even more than liquid hydrogen itself for a given volume, without the need for cryogenic storage.

Compound Names

Compound NameChemical Formula
This compoundAl(BH₄)₃
This compound diammineAl(BH₄)₃·2NH₃
This compound hexammineAl(BH₄)₃·6NH₃
Aluminum diborideAlB₂
Aluminum hydrideAlH₃
AmmoniaNH₃
BoronB
DiboraneB₂H₆
Dinitrogen tetroxideN₂O₄
HydrazineN₂H₄
HydrogenH₂
Hydrogen peroxideH₂O₂
Liquid oxygenO₂
Magnesium borideMgB₂
Polydicyclopentadiene(C₁₀H₁₂)n
Nitric acidHNO₃
WaterH₂O
ZirconiumZr
IronFe
CopperCu
Lithium borohydrideLiBH₄
Sodium borohydrideNaBH₄
Lithium aluminum hydrideLiAlH₄
Beryllium hydrideBeH₂
DecaboraneB₁₀H₁₄
Magnesium hydrideMgH₂
Magnesium aluminum hydrideMg(AlH₄)₂
Hydroxyl-terminated polybutadieneHTPB
PolyethylenePE
Ammonium (B1175870) perchlorateNH₄ClO₄
Ethylene Propylene Diene MonomerEPDM
Kevlar
Ammonium polyphosphate(NH₄PO₃)n
DicyclopentadieneC₁₀H₁₂
Methyl CarbitolCH₃OCH₂CH₂OCH₂CH₂OH
Diethylene Glycol Monomethyl EtherC₅H₁₂O₃
BAMObis(azidomethyl)oxetane
AMMO3-azidomethyl-3-methyloxetane
RDXC₃H₆N₆O₆
Nitrous oxideN₂O
Poly(methyl methacrylate)PMMA
Wax
HANHydroxylammonium nitrate
AL-PTFE
AuGold
NiNickel
Ti(BH₄)₃Titanium(III) borohydride
M(BH₄)nMetal borohydride
M₁M₂(BH₄)y(NH₃)xDual-cation ammine borohydride
LiMg(BH₄)₃(NH₃)₂Lithium magnesium tris(borohydride)diammine

Energetic Materials and Propellants

This compound and its derivatives are under investigation as energetic materials, particularly for applications in rocket propellants, due to their high heat of combustion and hydrogen content.

Hybrid rocket motors, which utilize a solid fuel and a liquid or gaseous oxidizer, are gaining attention due to their safety, reliability, and cost-effectiveness compared to traditional solid and liquid rocket motors. Research has focused on incorporating energetic additives into the solid fuel grain to enhance performance, particularly the fuel regression rate, which is a key factor in determining the thrust of a hybrid rocket motor.

Ammines of this compound, specifically Al(BH₄)₃·2NH₃ (diammine) and Al(BH₄)₃·6NH₃ (hexammine), have been studied as potential additives to solid fuels like polydicyclopentadiene (PDCPD). The addition of these compounds is believed to increase the regression rate of the fuel grain. Theoretical performance calculations have shown that adding this compound ammines can slightly increase the theoretical specific impulse (Isp) of the propellant. For instance, Al(BH₄)₃·2NH₃ exhibits a higher vacuum specific impulse peak than Al(BH₄)₃·6NH₃ due to its greater heat of formation and higher ratio of borohydride to ammonia.

The use of these energetic additives is of particular interest for applications where high thrust is required and volumetric constraints are not a primary concern.

This compound and its complexes are being explored both as additives to existing solid fuels and as standalone fuel components. As particle additives, they are mixed with a polymer binder to form the solid fuel grain. The goal is to enhance the energy density and combustion characteristics of the fuel. For example, adding metal hydrides like aluminum hydride (AlH₃) has been shown to significantly increase the regression rate of the fuel.

In addition to being an additive, the diammine of this compound, Al(BH₄)₃·2NH₃, has been investigated as a standalone fuel. When paired with non-toxic oxidizers, it shows promise for applications such as low-cost orbital maneuvering thrusters due to its good performance and relatively low combustion temperature. While this compound itself is a volatile and pyrophoric liquid, its ammine complexes offer improved handling characteristics.

The following table summarizes the theoretical performance of different fuel combinations.

Fuel CombinationPeak Vacuum Specific Impulse (Isp, vac)Key CharacteristicsPotential Application
PDCPD with Al(BH₄)₃·2NH₃ additiveHigher than neat binderIncreased theoretical performance.Upper stage systems with liquid oxygen.
PDCPD with Al(BH₄)₃·6NH₃ additiveLower than the diammine complexIncreased theoretical performance.Hybrid rocket motors.
Al(BH₄)₃·2NH₃ (standalone) with non-toxic oxidizersGood performanceLow combustion temperature.Orbital maneuvering thrusters.

Electrolytes for Aluminum-Based Batteries

Due to its potential for high ionic conductivity, research has explored the use of this compound and its derivatives in electrolytes for aluminum-based batteries. The development of suitable electrolytes is a critical challenge in advancing aluminum battery technology, which is a promising alternative to lithium-ion batteries due to aluminum's abundance and high theoretical capacity. A key issue is the formation of a passivating oxide layer on the aluminum anode, which hinders rechargeability. Much of the research has focused on non-aqueous ionic liquids, often composed of aluminum chloride and an organic salt like 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl), to overcome this. While this compound itself is not the primary electrolyte in most current research, its high hydrogen content and reactivity make its derivatives interesting for future electrolyte design.

Future Research Directions in this compound Chemistry

Future research in the field of this compound chemistry is focused on leveraging its unique properties to create new materials and explore novel chemical structures.

A significant area of future research involves the development of new materials derived from this compound with specific, tailored properties. While Al(BH₄)₃ has limitations for direct use in propellants due to its low thermal stability and decomposition into diborane, its derivatives are more promising. One approach to stabilize the pyrophoric and unstable Al(BH₄)₃ is to form solid bimetallic or mixed-cation borohydrides, such as M[Al(BH₄)₄]. This allows the reactive this compound to be stored in a more stable solid-state form. The thermal stability and decomposition pathways of these materials can be tailored by changing the cation (M).

Another strategy is anion substitution, where the borohydride anion (BH₄⁻) is partially replaced by other anions like halides. This can alter the structure and hydrogen desorption properties of the material. For example, the synthesis of LiAl(BH₄)₂Cl₂ has been shown to suppress the formation of diborane upon decomposition, a significant advantage for hydrogen storage applications. The development of metal borides, such as aluminum diboride (AlB₂), is also being explored for use in propellants.

The exploration of novel complexes and derivatives of this compound is a key area of ongoing research. The formation of complexes with neutral molecules like ammonia (ammines) or ethylenediamine (B42938) can significantly alter the properties of the parent compound. For instance, the coordination of various ligands can tame the highly pyrophoric nature of Al(BH₄)₃.

Research into complexes with other boron-based hydrides, such as ammonia borane (NH₃BH₃), has led to the creation of new materials with interesting dehydrogenation properties. The cyanoborohydride anion (NCBH₃⁻) has also been used to create new di- and tri-anionic complexes of aluminum. These new structures offer the potential for materials with tailored stability and reactivity for applications in energy storage and propulsion.

Understanding and Controlling Decomposition Pathways

The thermal stability and decomposition pathways of this compound and its derivatives are critical areas of research, directly influencing their viability for practical applications such as hydrogen storage. The decomposition behavior is highly sensitive to the chemical environment of the this compound, including the presence of other metal cations, ligands, or halide anions.

Research into bimetallic borohydrides, such as those in the M[Al(BH₄)₄] series, reveals that the stability of the [Al(BH₄)₄]⁻ anion is significantly influenced by the nature of the alkali metal cation (M⁺). researchgate.net For instance, K[Al(BH₄)₄] decomposes in a single step at approximately 160-180°C, releasing hydrogen and a small quantity of diborane, with crystalline potassium borohydride (KBH₄) as a solid byproduct. researchgate.netacs.orgacs.org This contrasts with the sodium analogue, Na[Al(BH₄)₄], which decomposes at a lower temperature range of 70-110°C, primarily yielding the volatile parent compounds, sodium borohydride (NaBH₄) and this compound (Al(BH₄)₃). researchgate.net The trend suggests that larger, less polarizing alkali metal cations (weaker Pearson acids) like K⁺ provide greater stabilization to the [Al(BH₄)₄]⁻ complex, resulting in higher decomposition temperatures compared to systems with smaller cations like Na⁺ or those containing halides. researchgate.netacs.org

The coordination of Lewis bases to this compound is another key strategy for modifying its decomposition pathways. The complexation of Al(BH₄)₃ with molecules like ethylenediamine (EDA) or ammonia significantly alters its stability. filinchuk.comnasa.gov For example, the complex Al(EDA)₃·3BH₄·EDA undergoes a two-step decomposition process. filinchuk.com The crystal structure of this complex shows strong coordination between the aluminum cation and the EDA molecules, forming a stable [Al(EDA)₃]³⁺ complex, which in turn interacts with the borohydride anions through dihydrogen bonds. filinchuk.com This stabilization is crucial for controlling the release of hydrogen. Similarly, ammine complexes like [Al(NH₃)₆][BH₄]₃, formed from Al(BH₄)₃ and ammonia, create a stable cationic complex that influences the decomposition mechanism. nasa.govfilinchuk.com

Controlling these decomposition pathways is essential for designing materials that release hydrogen cleanly and efficiently. For instance, the decomposition of some bimetallic borohydrides can be steered to avoid the release of significant amounts of volatile and toxic diborane. researchgate.netacs.org By carefully selecting the constituent cations or coordinating molecules, it is possible to tune the thermal stability and byproducts of decomposition, a key goal in the development of advanced hydrogen storage materials. filinchuk.com

Table 1: Decomposition Characteristics of Various this compound Compounds

Compound Decomposition Temperature (°C) Key Decomposition Products Reference
Na[Al(BH₄)₄] 70 - 110 NaBH₄, Al(BH₄)₃ researchgate.net
K[Al(BH₄)₄] 160 - 180 H₂, Diborane, KBH₄ researchgate.net, acs.org, acs.org
Chloride-substituted Li-Al borohydride 70 Al(BH₄)₃ acs.org

Scalability of Synthetic Methods

The transition of this compound and its derivatives from laboratory curiosities to industrially relevant materials hinges on the development of scalable, cost-effective, and safe synthetic methods. The most established route for producing this compound itself is through a metathesis reaction between an aluminum halide, typically aluminum chloride (AlCl₃), and an alkali metal borohydride, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄). nasa.govamericanelements.com This process has been identified as a promising pathway for industrial-scale production. google.com The reaction is generally driven by heating the reactants under vacuum, with the volatile Al(BH₄)₃ product being collected in a cold trap. google.com Research has focused on optimizing this process to improve yields and minimize byproducts like diborane. nasa.govgoogle.com

For bimetallic and complex borohydrides, synthetic strategies are being developed with scalability in mind. The halide-free bimetallic borohydride K[Al(BH₄)₄] can be synthesized through a direct reaction between solid potassium borohydride (KBH₄) and liquid this compound at room temperature. researchgate.netacs.org This solvent-free approach is advantageous for large-scale synthesis as it simplifies purification steps.

Furthermore, new wet-chemistry methods are emerging that offer scalability. A single-pot synthesis has been developed for producing pure, unsolvated organic derivatives of metal borohydrides, which can then serve as precursors for creating complex mixed-metal borohydrides. mdpi.com This method involves a metathetic reaction in a weakly coordinating solvent and is presented as a viable route for industrial-scale synthesis. mdpi.com

The synthesis of stabilized complexes, such as Al(BH₄)₃·6NH₃, has also been systematized. This involves the initial synthesis of gaseous Al(BH₄)₃ via the standard metathesis reaction, followed by its reaction with a stream of anhydrous ammonia, which causes the solid ammine complex to precipitate. nasa.gov The scalability of this method is directly tied to the efficiency of the initial Al(BH₄)₃ production step. The industrial availability of starting materials like NaBH₄, produced via the Bayer or Brown-Schlesinger processes, is a key enabler for the large-scale synthesis of these advanced materials. mdpi.com

Table 2: Overview of Synthetic Methods for this compound and Derivatives

Product Method Reactants Key Features Reference
This compound (Al(BH₄)₃) Metathesis Reaction Aluminum chloride, Sodium borohydride (or Lithium borohydride) Promising for industrial production; product is volatile and collected via cold trap. nasa.gov, google.com, americanelements.com
Potassium this compound (K[Al(BH₄)₄]) Direct Reaction Potassium borohydride, this compound Solvent-free; occurs at room temperature. researchgate.net, acs.org
Organic derivatives of metal borohydrides Single-Pot Wet Chemistry Organic salt, Metal halide, Simple borohydride Scalable; produces pure, unsolvated products suitable as precursors. mdpi.com

Q & A

Q. What are the key structural characteristics of aluminum borohydride, and how do they influence its reactivity?

this compound (Al(BH₄)₃) adopts a bridge-type structure with symmetry D₃h, as confirmed by infrared (IR) and Raman spectroscopy. This structure facilitates its role as a strong reducing agent, with boron-hydrogen bonds enabling hydride transfer. The bridging hydrogen atoms contribute to its instability in protic solvents, requiring inert conditions for handling. Structural analysis via IR spectroscopy (1–25 μm range) and computational modeling is critical for studying its bonding dynamics .

Q. How does this compound compare to sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) in reducing carbonyl compounds?

this compound exhibits higher reducing power than NaBH₄ but is less reactive than LiAlH₄. Unlike NaBH₄, which selectively reduces aldehydes and ketones, Al(BH₄)₃ can reduce esters, carboxylic acids, and amides under controlled conditions. Reactivity is enhanced in aprotic solvents (e.g., diglyme) with additives like AlCl₃, which stabilize intermediates and prevent side reactions. Methodologically, solvent choice and stoichiometric control are critical to avoid over-reduction or decomposition .

Q. What solvent systems are compatible with this compound in reduction reactions?

this compound is highly sensitive to protic solvents (e.g., water, alcohols), reacting explosively to release hydrogen gas. Non-polar solvents (e.g., ethers, hydrocarbons) or polar aprotic solvents (e.g., tetrahydrofuran) are preferred. For solvolytic reductions, trace water can be introduced to generate carbonium ion intermediates, enabling selective trapping of hydrides—a technique validated in alkyl halide reductions .

Q. How can this compound be synthesized, and what are its thermodynamic properties?

this compound is synthesized via the reaction of aluminum hydride (AlH₃) with diborane (B₂H₆) under inert conditions. Dithis compound (Al₂(BH₄)₆) derivatives exhibit a heat of formation of +272 kJ/mol and combustion energy of 6.69 × 10⁶ J/mol. Characterization via calorimetry and gas-phase IR spectroscopy is essential for validating synthetic yields and purity .

Advanced Research Questions

Q. What computational approaches are used to model this compound’s electrocatalytic oxidation mechanisms?

Density functional theory (DFT) simulations predict adsorption configurations of BH₄⁻ on catalyst surfaces (e.g., Pt, Au), identifying pathways for 8-electron oxidation. Experimental validation via cyclic voltammetry and in-situ spectroscopy confirms that surface defects and alloying (e.g., Pt-Ni) enhance catalytic activity. Discrepancies between theoretical and experimental overpotentials highlight the need for multi-scale modeling to account for solvent effects and intermediate stabilization .

Q. How can this compound derivatives be optimized for hydrogen storage or nanoparticle synthesis?

Sonochemical reactions with transition metal salts (e.g., Ti(BH₄)₃ and LiAlH₄) yield metal-borohydride nanoparticles (e.g., Ti-B-H composites) with high surface area and hydrogen-release efficiency. Post-synthesis annealing under vacuum improves crystallinity and stability. For hydrogen storage, gravimetric density calculations and hydrolysis kinetics (e.g., with NaCl additives) are key parameters for optimizing energy output .

Q. What experimental challenges arise in reproducing this compound-mediated reductions, and how can they be mitigated?

Inconsistent yields in enamine reductions (e.g., steroidal systems) are attributed to trace moisture, solvent polarity, and hydride accessibility. Standardizing reaction conditions (e.g., excess borohydride, inert atmosphere) and real-time monitoring via NMR or IR spectroscopy improve reproducibility. Contradictions in literature data often stem from unaccounted variables like residual solvents or impurities .

Q. How do additives like NaCl or ammonium perchlorate (AP) influence this compound’s combustion in steam environments?

NaCl disrupts the alumina passivation layer on aluminum particles, accelerating hydrolysis and hydrogen release. AP acts as an oxidizer, lowering ignition temperatures (∼300°C) and enhancing combustion efficiency. Combustion studies in transparent pipe furnaces reveal synergistic effects when combining Al(BH₄)₃ with AP, achieving rapid energy release—critical for propulsion systems .

Q. What structural dynamics underlie this compound’s instability under ambient conditions?

The D₃h symmetry of Al(BH₄)₃ makes it prone to disproportionation, forming volatile diborane and aluminum hydride clusters. Time-resolved X-ray diffraction and mass spectrometry track decomposition pathways, revealing that steric stabilization (e.g., ligand capping) or low-temperature storage (−20°C) delays degradation .

Methodological Notes

  • Data Contradictions : Discrepancies in reduction yields (e.g., vs. 18) arise from solvent polarity, hydride concentration, and substrate steric effects.
  • Experimental Design : For nanoparticle synthesis (), sonication duration (10–60 min) and annealing temperatures (100–300°C) must be optimized to balance particle size and stability.
  • Safety Protocols : Handling guidelines from the Emergency Response Guidebook () recommend dry inert atmospheres and explosion-proof equipment for large-scale reactions.

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